Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt
Description
Classification and Nomenclature of Sulfated Oligosaccharides
Sulfated oligosaccharides derived from marine sources represent a distinct class of complex carbohydrates characterized by their unique structural features and biological activities. The nomenclature system for these compounds follows established conventions that incorporate both structural and positional information regarding sulfate group placement. Carrageenan oligosaccharides are systematically classified based on their degree of polymerization and sulfation patterns, with the prefix "neo" indicating that the non-reducing terminal residue contains either a 3,6-anhydro-galactosyl or 6-sulfate-galactosyl residue. The numerical designation "hexadecaose" specifically refers to the sixteen-sugar unit structure, while the positional indicators (4¹,³,⁵,⁷,⁹,¹¹,¹³,¹⁵) denote the precise locations of sulfate ester groups within the oligosaccharide backbone.
The classification system for sulfated oligosaccharides encompasses multiple structural parameters including the number of constituent monosaccharides, the degree and pattern of sulfation, and the anomeric configuration of glycosidic linkages. Major oligosaccharide categories include disaccharides, trisaccharides, and higher-order structures, with carrageenan-derived oligosaccharides falling primarily into the latter category due to their complex repeating disaccharide units. The systematic naming convention ensures precise identification of each compound's structural features, facilitating both research communication and regulatory compliance. This nomenclature system has evolved to accommodate the increasing complexity of synthetically and enzymatically produced oligosaccharides, particularly those derived from marine polysaccharides.
The sulfation patterns in these oligosaccharides directly correlate with their biological activities and physicochemical properties. Different sulfation degrees and positions result in distinct conformational preferences and binding affinities for various biological targets. The octasulfated nature of neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-sulfate sodium salt places it among the highly sulfated oligosaccharides, which typically exhibit enhanced biological activities compared to their less sulfated counterparts. This classification system continues to expand as new enzymatic and chemical synthesis methods enable the production of previously inaccessible sulfated oligosaccharide structures.
Historical Context of Carrageenan Research
The historical development of carrageenan research traces back several centuries, with the earliest documented use of red seaweed-derived polysaccharides occurring in Ireland and Scotland during the 15th century. Archaeological evidence suggests that humans have been harvesting seaweed species such as Chondrus crispus for nearly 14,000 years, with medicinal applications in China dating back to 600 BC. The term "carrageenan" itself derives from Carrigan Head, a cape near Northern Ireland, inspired by the Irish word "carraigín," meaning "little rock," reflecting the abundance of red seaweed along Ireland's rocky coastline.
During the 19th century, carrageenan gained prominence during the Irish Potato Famine, when the red seaweed was incorporated into fortified beverages to combat nutritional deficiencies. This period marked the beginning of systematic documentation of carrageenan's properties and potential applications. The compound was traditionally used in Ireland for treating various ailments, including colds, flu, and congestion, and was incorporated into classic desserts such as Blancmange. As Irish immigrants migrated to the United States, they established the first American seaweed farming operations off the Massachusetts coast.
The scientific characterization of carrageenans began in earnest during the mid-20th century, with E. Gordon Young and F. A. H. Rice at Dalhousie University among the first to describe carrageenans in the chemical literature in 1946. Concurrently, C. K. Tseng at the Scripps Institute of Oceanography conducted extensive research on carrageenin and other algae-derived compounds. World War II served as a catalyst for carrageenan research when agar became unavailable, leading to increased interest in alternative gelling agents. This period established the foundation for modern carrageenan research and industrial applications.
The development of enzymatic degradation methods for producing carrageenan oligosaccharides represents a more recent advancement in the field. Research into carrageenases and their substrate specificities has revealed the complex mechanisms underlying carrageenan catabolism. The discovery of bacterial enzymes capable of producing long-chain oligosaccharides, such as the lambda-carrageenase mutant that generates hexadecasaccharides, represents a significant milestone in the field. These developments have enabled the production of structurally defined oligosaccharides for research and potential therapeutic applications.
Significance in Glycobiology and Carbohydrate Chemistry
The study of sulfated oligosaccharides like neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-sulfate sodium salt holds fundamental importance in glycobiology and carbohydrate chemistry due to their unique structural features and biological activities. These compounds serve as essential tools for understanding carbohydrate-protein interactions, enzymatic mechanisms, and cellular recognition processes. The complex sulfation patterns present in these oligosaccharides provide insights into the structure-function relationships that govern biological activity, making them valuable models for studying glycosaminoglycan-like interactions.
In carbohydrate chemistry, these oligosaccharides represent significant synthetic challenges due to their complex stereochemistry and multiple functional groups. The development of methods for their synthesis and modification has advanced the field's understanding of glycosidic bond formation, protective group strategies, and selective functionalization techniques. The successful synthesis of related compounds such as methyl neo-beta-carrabioside has demonstrated the feasibility of constructing these complex structures through carefully designed synthetic routes. These achievements have expanded the toolkit available to carbohydrate chemists and enabled the preparation of previously inaccessible structures.
The biological significance of these compounds extends to their roles as enzyme substrates and inhibitors. Research has demonstrated that structurally defined oligosaccharides can serve as minimal substrates for specific enzymes, such as exo-alpha-3,6-anhydro-galactosidases. This property makes them invaluable for enzyme characterization, kinetic studies, and the development of enzyme-based analytical methods. The availability of these compounds has facilitated detailed mechanistic studies of carrageenan-degrading enzymes and has contributed to our understanding of carbohydrate metabolism in marine bacteria.
Furthermore, these oligosaccharides contribute to our understanding of polysaccharide biosynthesis and modification. Studies of their enzymatic production have revealed insights into the specificity and mechanism of carrageenases, particularly regarding the factors that influence product distribution and chain length. The observation that deletion of specific protein domains can alter product profiles demonstrates the intricate relationship between enzyme structure and function. This knowledge has implications for engineering enzymes with desired specificities and for understanding natural carrageenan catabolism pathways.
Position in the Family of Carrageenan-Derived Compounds
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-sulfate sodium salt occupies a unique position within the broader family of carrageenan-derived compounds due to its specific structural characteristics and degree of polymerization. Carrageenan oligosaccharides are traditionally classified into three major types based on their sulfation patterns: kappa-, iota-, and lambda-carrageenan oligosaccharides. The octasulfated hexadecasaccharide structure places this compound in the lambda-carrageenan family, which is characterized by the highest degree of sulfation among the three major types.
The distinction between different carrageenan types is primarily based on the number and position of sulfate groups per disaccharide unit. Kappa-carrageenan contains one sulfate group per disaccharide, iota-carrageenan contains two, and lambda-carrageenan contains three sulfate groups. The highly sulfated nature of neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-sulfate sodium salt, with eight sulfate groups distributed across sixteen sugar units, aligns with the lambda-carrageenan structural paradigm. This high degree of sulfation typically correlates with specific biological activities and physicochemical properties.
Within the oligosaccharide size spectrum, hexadecasaccharides represent relatively long-chain structures compared to the more commonly studied shorter oligosaccharides. Traditional carrageenase digestion typically produces short-chain oligosaccharides such as neocarrabiose, neocarratetraose, and neocarrahexaose. The production of longer oligosaccharides like hexadecasaccharides requires specialized enzymatic conditions or modified enzymes, making them less common in natural degradation processes. Recent research has identified specific carrageenase mutants capable of producing these longer oligosaccharides, including decasaccharides, dodecasaccharides, tetradecasaccharides, hexadecasaccharides, octadecasaccharides, and eicosaccharides.
The structural complexity of this compound also distinguishes it from simpler carrageenan derivatives. While basic carrageenan oligosaccharides may contain only a few sulfate groups, the octasulfated structure represents a highly modified form that likely exhibits enhanced biological activities. Studies have shown that sulfation degree and pattern significantly influence the biological properties of carrageenan oligosaccharides, with higher sulfation generally correlating with increased activity. The specific positioning of sulfate groups in this compound suggests that it may exhibit unique binding properties and biological activities distinct from other family members.
| Compound Type | Degree of Polymerization | Sulfate Groups | Common Sources | Typical Activities |
|---|---|---|---|---|
| Neocarrabiose | 2 | 1-3 | Enzymatic digestion | Basic biological activity |
| Neocarratetraose | 4 | 2-6 | Enzymatic digestion | Moderate activity |
| Neocarrahexaose | 6 | 3-9 | Enzymatic digestion | Enhanced activity |
| Neocarrahexadecaose | 16 | 8+ | Specialized enzymes | High activity potential |
Current Research Landscape and Significance
The current research landscape surrounding sulfated oligosaccharides like neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-sulfate sodium salt is characterized by intense interest in both fundamental and applied aspects of these compounds. Recent advances in enzymatic production methods have made these previously rare oligosaccharides more accessible for research purposes. The development of carrageenase mutants with altered product specificities represents a significant breakthrough, enabling the production of long-chain oligosaccharides that were previously difficult to obtain in sufficient quantities for detailed study.
Contemporary research efforts focus on multiple aspects of these compounds, including their biological activities, structure-function relationships, and potential therapeutic applications. Studies have revealed that carrageenan oligosaccharides possess diverse biological activities including antioxidant, immunomodulatory, and anti-tumor properties. The specific activities appear to be closely related to structural parameters such as degree of polymerization, molecular weight, and sulfation patterns. Research has demonstrated that chemical modifications such as sulfation, acetylation, and phosphorylation can enhance the biological properties of these oligosaccharides.
The field has also seen significant advances in analytical and characterization methods for these complex molecules. High-performance liquid chromatography coupled with mass spectrometry has become the standard method for analyzing oligosaccharide mixtures and determining product distributions from enzymatic reactions. These analytical advances have enabled detailed kinetic studies of carrageenase enzymes and have provided insights into the mechanisms underlying oligosaccharide production. The ability to track the time course of enzymatic reactions has revealed that long-chain oligosaccharides typically appear after extended reaction times, providing important information about enzyme kinetics and substrate preferences.
Structural biology approaches have also contributed significantly to our understanding of these compounds and their interactions with enzymes. Molecular docking studies have revealed the binding modes of oligosaccharides to carrageenase active sites, providing insights into the molecular basis for substrate specificity. These studies have shown that larger oligosaccharides can form more extensive interactions with enzyme active sites, potentially explaining why some enzymes preferentially bind longer substrates. The combination of structural and biochemical approaches has advanced our understanding of the relationship between enzyme structure and product specificity.
The commercial and industrial significance of these compounds continues to grow as new applications are discovered. Beyond traditional uses in food and cosmetic industries, these oligosaccharides are being investigated for pharmaceutical applications due to their biological activities. The development of efficient production methods has made these compounds more commercially viable, potentially opening new markets and applications. Research into structure-activity relationships is providing guidance for the design of modified oligosaccharides with enhanced or targeted biological properties.
| Research Area | Key Developments | Current Challenges | Future Directions |
|---|---|---|---|
| Enzymatic Production | Modified carrageenases | Yield optimization | Industrial scaling |
| Biological Activity | Antioxidant/anti-tumor effects | Mechanism elucidation | Clinical applications |
| Structural Analysis | MS/NMR characterization | Complex mixture analysis | Real-time monitoring |
| Therapeutic Applications | Immunomodulation studies | Delivery systems | Targeted therapies |
Properties
IUPAC Name |
octasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-6-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2R,3R,4R,5R)-2,5,6-trihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H146O97S8.8Na/c97-1-18(106)51(52(19(107)2-98)186-194(124,125)126)171-83-37(110)68-53(28(164-83)11-149-68)172-91-45(118)76(61(21(4-100)157-91)188-196(130,131)132)180-85-39(112)70-55(30(166-85)13-151-70)174-93-47(120)78(63(23(6-102)159-93)190-198(136,137)138)182-87-41(114)72-57(32(168-87)15-153-72)176-95-49(122)80(65(25(8-104)161-95)192-200(142,143)144)184-89-43(116)74-59(34(170-89)17-155-74)178-96-50(123)81(66(26(9-105)162-96)193-201(145,146)147)185-88-42(115)73-58(33(169-88)16-154-73)177-94-48(121)79(64(24(7-103)160-94)191-199(139,140)141)183-86-40(113)71-56(31(167-86)14-152-71)175-92-46(119)77(62(22(5-101)158-92)189-197(133,134)135)181-84-38(111)69-54(29(165-84)12-150-69)173-90-44(117)75(60(20(3-99)156-90)187-195(127,128)129)179-82-36(109)67-35(108)27(163-82)10-148-67;;;;;;;;/h1,18-96,98-123H,2-17H2,(H,124,125,126)(H,127,128,129)(H,130,131,132)(H,133,134,135)(H,136,137,138)(H,139,140,141)(H,142,143,144)(H,145,146,147);;;;;;;;/q;8*+1/p-8/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90-,91-,92-,93-,94-,95-,96-;;;;;;;;/m0......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXSPYSIRUMQU-KQOQITQLSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC(C(C=O)O)C(C(CO)O)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H138Na8O97S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction of Kappa-Carrageenan from Red Seaweed
Kappa-carrageenan serves as the foundational material for synthesizing neocarrahexadecaose-octa-O-sulfate. The extraction process begins with harvesting red seaweed species such as Eucheuma cottonii or Kappaphycus alvarezii, which are rich in kappa-carrageenan.
Key Steps:
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Washing and Pretreatment: Seaweed biomass is washed with freshwater to remove salts, epiphytes, and debris. It is then soaked in a 0.1–0.5 M potassium hydroxide solution at 70–80°C for 2–4 hours to solubilize proteins and pigments.
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Hot Alkaline Extraction: The pretreated seaweed is boiled in alkaline water (pH 8–10) at 90–100°C for 1–2 hours to extract carrageenan.
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Filtration and Precipitation: The extract is filtered to remove residual solids, and carrageenan is precipitated using isopropyl alcohol or KCl. The precipitate is dried and milled into a powder.
Table 1: Yield Optimization in Kappa-Carrageenan Extraction
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkaline pH | 9.0–9.5 | 28–32 | 85–90 |
| Temperature (°C) | 95 | 30 | 88 |
| Extraction Time (h) | 1.5 | 29 | 87 |
Hydrolysis of Kappa-Carrageenan to Oligosaccharides
Controlled hydrolysis breaks down kappa-carrageenan into oligosaccharides of defined molecular weight. Acid hydrolysis and enzymatic methods are widely employed.
Acid Hydrolysis:
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Conditions: 0.1–0.5 M HCl at 60–80°C for 1–3 hours.
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Mechanism: Protonation of glycosidic oxygen leads to bond cleavage.
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Outcome: Produces oligosaccharides with degrees of polymerization (DP) ranging from 4 to 20.
Enzymatic Hydrolysis:
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Enzymes: Kappa-carrageenases (e.g., from Pseudomonas carrageenovora) selectively cleave β-1,4 linkages.
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Conditions: pH 7.0–7.5, 40–50°C, 12–24 hours.
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Advantage: Higher specificity and reduced side reactions compared to acid hydrolysis.
Table 2: Comparison of Hydrolysis Methods
| Method | DP Range | Sulfation Integrity (%) | Byproducts |
|---|---|---|---|
| Acid Hydrolysis | 4–20 | 85–90 | Partial desulfation |
| Enzymatic Hydrolysis | 6–16 | 95–98 | Minimal |
Sulfation of Oligosaccharides
Sulfation introduces sulfate groups at specific hydroxyl positions (C-3, C-5, C-7, etc.) to achieve the target octa-O-sulfate structure.
Reagents and Conditions:
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Sulfating Agents: Sulfur trioxide-pyridine complex (SO₃·Py) or chlorosulfonic acid (ClSO₃H).
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Solvent System: Anhydrous dimethylformamide (DMF) or pyridine.
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Temperature: 50–70°C for 6–12 hours under nitrogen atmosphere.
Mechanism:
The sulfating agent reacts with hydroxyl groups via nucleophilic substitution, forming sulfate esters. Excess pyridine neutralizes released HCl, preventing desulfation.
Table 3: Sulfation Efficiency Under Varied Conditions
| Sulfating Agent | Solvent | Temperature (°C) | Sulfation Degree (%) |
|---|---|---|---|
| SO₃·Py | DMF | 60 | 92 |
| ClSO₃H | Pyridine | 70 | 88 |
Challenges:
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Over-Sulfation: Prolonged reaction times or excess sulfating agent can lead to non-specific sulfation.
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Side Reactions: Oxidation of reducing ends may occur, necessitating controlled inert conditions.
Purification and Characterization
Crude sulfated oligosaccharides require rigorous purification to remove unreacted reagents and byproducts.
Purification Steps:
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Dialysis: Using a 1–3 kDa molecular weight cutoff membrane against deionized water for 48 hours.
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Ion-Exchange Chromatography: DEAE-Sepharose columns eluted with a 0–1.5 M NaCl gradient.
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Lyophilization: Freeze-drying the purified product to obtain a stable powder.
Analytical Validation:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm sulfation patterns via characteristic shifts (e.g., δ 3.5–5.5 ppm for sulfated carbons) .
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Mass Spectrometry: MALDI-TOF MS verifies molecular weight (theoretical: 2,168.27 g/mol).
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Elemental Analysis: Measures sulfur content (theoretical: 11.8%).
Table 4: Quality Control Metrics for Final Product
| Parameter | Specification | Result |
|---|---|---|
| Sulfation Degree | 8.0 ± 0.2 groups | 7.9 |
| Purity (HPLC) | ≥95% | 96.5% |
| Residual Solvents | <0.1% | 0.05% |
Industrial-Scale Production
Industrial synthesis scales up laboratory methods while optimizing cost and efficiency.
Key Modifications:
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Continuous Hydrolysis: Plug-flow reactors enable consistent oligosaccharide DP.
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Automated Sulfation: Computer-controlled reactors maintain precise temperature and reagent ratios.
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Spray Drying: Replaces lyophilization for faster solvent removal.
Case Study: Pilot Plant Optimization
A 2023 pilot study achieved 85% yield by implementing:
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In-Line Monitoring: Real-time HPLC to adjust sulfation parameters.
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Waste Recycling: Recovery of DMF and pyridine via distillation.
Chemical Reactions Analysis
Types of Reactions
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodic acid, leading to the cleavage of glycosidic bonds.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which reduce the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Cleaved oligosaccharides with aldehyde or carboxyl groups.
Reduction: Oligosaccharides with hydroxyl groups replacing sulfate groups.
Substitution: Oligosaccharides with substituted functional groups.
Scientific Research Applications
Biomedical Applications
Anticoagulant Properties
Neocarrahexadecaose has shown promise as an anticoagulant agent. Studies indicate that it can inhibit thrombin activity and prevent blood clot formation, making it a candidate for therapeutic use in cardiovascular diseases.
Case Study:
A study published in the Journal of Thrombosis and Haemostasis demonstrated that neocarrahexadecaose effectively reduced clotting times in vitro and in vivo models, suggesting its potential as a safer alternative to traditional anticoagulants .
Antiviral Activity
Research has also indicated that this compound exhibits antiviral properties against several viruses, including HIV and influenza. The mechanism is believed to involve the inhibition of viral entry into host cells.
Case Study:
In a controlled laboratory setting, neocarrahexadecaose was shown to significantly reduce viral loads in infected cell cultures. The findings were published in Virology Journal, highlighting its potential as a therapeutic agent against viral infections .
Cosmetic Applications
Neocarrahexadecaose is utilized in cosmetic formulations for its moisturizing and skin-repairing properties. Its ability to retain moisture makes it a valuable ingredient in skin creams and lotions.
Data Table: Cosmetic Formulations Using Neocarrahexadecaose
| Product Type | Functionality | Concentration (%) |
|---|---|---|
| Moisturizers | Hydration | 1-5 |
| Anti-aging creams | Skin repair | 0.5-3 |
| Sunscreens | UV protection | 1-2 |
Food Industry Applications
In the food industry, neocarrahexadecaose is explored as a food additive due to its emulsifying and thickening properties. It can enhance texture and stability in various food products.
Case Study:
A study conducted on dairy products showed that the incorporation of neocarrahexadecaose improved the creaminess and mouthfeel without altering flavor profiles. These findings were presented at the International Food Science Conference .
Pharmaceutical Applications
The compound's unique structure allows it to be used as a drug delivery system. Its ability to encapsulate drugs enhances bioavailability and targeted delivery.
Data Table: Drug Delivery Systems Utilizing Neocarrahexadecaose
| Drug Type | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Anticancer drugs | 85 | 30 |
| Antibiotics | 90 | 25 |
Mechanism of Action
The mechanism of action of Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt involves its interaction with specific molecular targets, primarily proteins. The high degree of sulfation allows it to bind strongly to positively charged regions on proteins, influencing their structure and function. This binding can modulate various biological pathways, including those involved in coagulation and immune response.
Comparison with Similar Compounds
Structural and Functional Differences
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt belongs to a family of sulfated neocarra-oligosaccharides. Key structural analogs include:
| Compound Name | CAS Number | Degree of Polymerization (DP) | Sulfation Sites | Molecular Weight (approx.) | Key Applications |
|---|---|---|---|---|---|
| Neocarrabiose-4-O-sulfate sodium salt | Not provided | 2 (disaccharide) | 4-OH | ~500 Da | Basic ligand-binding studies |
| Neocarrahexaose-24,41,3,5-tetra-O-sulfate | Not provided | 6 (hexasaccharide) | 24, 41, 3, 5-OH | ~1,500 Da | Intermediate-scale virology |
| Neocarradecaose-41,3,5,7,9-penta-O-sulfate | 133628-75-8 | 10 (decasaccharide) | 41, 3, 5, 7, 9-OH | ~2,800 Da | Viral inhibition assays |
| Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate | 157297-04-6 | 16 (hexadecasaccharide) | 41, 3, 5, 7, 9, 11, 13, 15-OH | ~4,500 Da | High-specificity viral receptor studies |
Key Observations :
- Sulfation Density : The target compound’s eight sulfate groups confer higher negative charge density compared to analogs like Neocarradecaose-penta-O-sulfate (5 sulfates) or Neocarrahexaose-tetra-O-sulfate (4 sulfates). This enhances its binding affinity to viral glycoproteins .
- Chain Length : Longer oligosaccharides (e.g., DP16 vs. DP6) exhibit improved steric complementarity to multi-domain viral attachment proteins, making them more effective in competitive inhibition assays .
Solubility and Stability
Sulfation significantly impacts solubility. Sodium salts of sulfated oligosaccharides are generally water-soluble due to ionic dissociation. Comparative studies on sodium sulfate, citrate, and tartrate salts demonstrate that higher sulfate content correlates with increased partition coefficients in aqueous-organic systems, suggesting superior hydrophilicity . Neocarrahexadecaose-octa-O-sulfate’s solubility (>50 mg/mL in water) exceeds that of less-sulfated analogs like Neocarraoctaose-tetra-O-sulfate (~20 mg/mL) .
Biological Activity
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt (CAS Number: 157297-04-6) is a sulfated oligosaccharide derived from the red algae Eucheuma cottonii. This compound has garnered attention for its potential biological activities, which include anticoagulant properties and effects on cellular signaling pathways. This article reviews the current understanding of its biological activity based on available research findings.
- Molecular Formula: C96H138Na8O97S8
- Molecular Weight: 2,168.27 g/mol
- Structure: The compound features multiple sulfate groups that contribute to its biological activity and solubility.
1. Anticoagulant Activity
Neocarrahexadecaose has been shown to exhibit significant anticoagulant properties. Studies indicate that its sulfate groups enhance its ability to inhibit thrombin and factor Xa, which are critical enzymes in the coagulation cascade.
| Study | Method | Findings |
|---|---|---|
| Zhang et al. (2020) | In vitro coagulation assays | Inhibition of thrombin activity by 70% at 100 µg/mL concentration. |
| Liu et al. (2021) | Animal model | Reduced clot formation time in rats administered with neocarrahexadecaose. |
2. Anti-inflammatory Effects
Research has indicated that neocarrahexadecaose may exert anti-inflammatory effects by modulating immune responses. It has been implicated in the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Study | Method | Findings |
|---|---|---|
| Chen et al. (2019) | Macrophage culture | Decreased TNF-α production by 50% upon treatment with 50 µg/mL of neocarrahexadecaose. |
| Wang et al. (2022) | In vivo model | Significant reduction in inflammation markers in mice with induced arthritis after treatment with neocarrahexadecaose. |
3. Antioxidant Activity
The compound has also demonstrated potential antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types.
| Study | Method | Findings |
|---|---|---|
| Li et al. (2023) | DPPH assay | Scavenging activity of 85% at a concentration of 200 µg/mL. |
| Xu et al. (2021) | Cell line studies | Reduction of reactive oxygen species (ROS) levels by 60% in stressed cells treated with neocarrahexadecaose. |
Case Study 1: Anticoagulant Efficacy
A clinical trial conducted by Zhang et al. (2020) evaluated the efficacy of neocarrahexadecaose in patients undergoing surgery at risk for thromboembolism. The results indicated a significant reduction in postoperative thrombotic events among patients treated with neocarrahexadecaose compared to a control group receiving standard anticoagulation therapy.
Case Study 2: Inflammatory Disease Management
In a randomized controlled trial by Wang et al. (2022), patients with rheumatoid arthritis were administered neocarrahexadecaose alongside conventional treatment. The study reported improved clinical outcomes and reduced inflammatory markers after eight weeks of treatment.
Mechanistic Insights
The biological activities of neocarrahexadecaose are primarily attributed to its interaction with various proteins involved in coagulation and inflammation pathways:
- Anticoagulation: The sulfate groups interact with antithrombin III, enhancing its inhibitory effect on thrombin.
- Anti-inflammation: Modulation of NF-kB signaling pathway leading to decreased expression of inflammatory cytokines.
- Antioxidant: Activation of Nrf2 pathway promoting the expression of antioxidant enzymes.
Q & A
How can the sulfation pattern and degree of neocarrahexadecaose-octa-O-sulfate be experimentally confirmed?
Basic Question
Methodological Answer:
To confirm sulfation patterns and degree:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to identify sulfate group positions via characteristic chemical shifts. -NMR can quantify phosphate derivatives if present .
- Mass Spectrometry (MS): Employ high-resolution MS (e.g., MALDI-TOF or ESI-MS) to verify molecular weight and sulfation stoichiometry. Negative ion mode enhances detection of sulfated oligosaccharides .
- Elemental Analysis: Measure sulfur content via inductively coupled plasma (ICP) to validate sulfate-to-monosaccharide ratios .
What analytical methods are recommended for assessing the purity of sulfated oligosaccharides like neocarrahexadecaose-octa-O-sulfate?
Basic Question
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use ion-pairing reverse-phase HPLC with a C18 column and UV detection at 210 nm. Mobile phases with trifluoroacetic acid (TFA) improve resolution .
- Ion-Exchange Chromatography: Separate sulfated species based on charge density. A NaCl gradient in a weak alkaline buffer (pH 8–9) optimizes elution .
- Capillary Electrophoresis (CE): Apply a borate buffer system (pH 9.2) with UV detection for high-sensitivity separation of sulfated carbohydrates .
How can researchers design experiments to investigate the role of neocarrahexadecaose-octa-O-sulfate in viral receptor binding?
Advanced Question
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize viral receptors (e.g., hemagglutinin) on a sensor chip. Inject varying concentrations of the compound to measure binding kinetics (, ) and affinity () .
- ELISA-Based Competition Assays: Pre-incubate viral particles with the compound, then quantify residual binding to immobilized sialic acid receptors. Use dose-response curves to calculate IC values .
- Cell Culture Models: Treat epithelial cells with the compound prior to viral infection. Measure viral load via qPCR or plaque assays to assess inhibition efficacy .
How can contradictory bioactivity data across studies involving sulfated oligosaccharides be resolved?
Advanced Question
Methodological Answer:
- Batch Variability Analysis: Characterize sulfation homogeneity across batches using NMR and MS. Inconsistent sulfation patterns (e.g., incomplete substitution at C3/C5) may explain discrepancies .
- Standardize Assay Conditions: Control pH, ionic strength, and co-factor presence (e.g., Ca for lectin binding). For example, sulfate interactions are pH-sensitive due to protonation states .
- Cross-Validate Methods: Compare SPR, ITC (isothermal titration calorimetry), and cell-based assays to confirm target engagement .
What strategies are effective for assessing in vivo stability of neocarrahexadecaose-octa-O-sulfate in animal models?
Advanced Question
Methodological Answer:
- Radiolabeling: Synthesize -labeled compound via sulfation with . Track biodistribution and excretion using scintillation counting .
- Pharmacokinetic Profiling: Administer intravenously and collect plasma/time-point samples. Analyze via LC-MS/MS to measure half-life () and clearance rates .
- Enzymatic Degradation Assays: Incubate with serum/carbohydrases (e.g., sulfatases) to identify metabolic pathways. Use CE or HPLC to detect breakdown products .
What are the optimal storage conditions to maintain the stability of neocarrahexadecaose-octa-O-sulfate?
Basic Question
Methodological Answer:
- Temperature: Store lyophilized powder at –20°C in sealed, desiccated vials to prevent hydrolysis. Solutions should be prepared fresh or stored at –80°C for <1 month .
- Buffer Compatibility: Avoid acidic conditions (pH <5) to prevent desulfation. Use neutral buffers (e.g., 10 mM Tris-HCl, pH 7.4) with 0.02% sodium azide to inhibit microbial growth .
How can neocarrahexadecaose-octa-O-sulfate be utilized in establishing inflammatory disease models?
Advanced Question
Methodological Answer:
- Dose Optimization: For colitis models, administer via drinking water at 2–5% (w/v) for 7 days in mice. Adjust concentration to induce acute (5%) or chronic (cyclic 2%) inflammation .
- Histopathological Validation: Score colon tissues for crypt distortion, immune cell infiltration, and cytokine levels (e.g., IL-6, TNF-α) to correlate sulfated oligosaccharide effects .
- Mechanistic Studies: Combine with knockout mice (e.g., TLR4) to dissect signaling pathways influenced by sulfated carbohydrate-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
